Crystal structure and X-ray diffraction data of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester
Crystal structure and X-ray diffraction data of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester
This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies.
Synthesis and Purification
The initial step in any crystallographic study is the synthesis of the target compound with high purity. A plausible and efficient synthetic route for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester involves the esterification of the corresponding carboxylic acid.
Proposed Synthetic Route: Fischer Esterification
A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1]
Reaction Scheme:
4-Bromo-5-iodo-2-methyl-benzoic acid + Methanol --(H₂SO₄ catalyst)--> 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester + H₂O
Detailed Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-5-iodo-2-methyl-benzoic acid (1.0 g, 2.93 mmol).
-
Reagent Addition: Add 50 mL of methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) as the catalyst.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 65-70°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in 50 mL of ethyl acetate and washed sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.
Single-Crystal Growth
The growth of high-quality single crystals is often the most critical and challenging step in a successful X-ray diffraction experiment. For small organic molecules, slow evaporation and vapor diffusion are commonly employed techniques.[2][3]
Recommended Crystallization Technique: Slow Evaporation
-
Solvent Selection: A suitable solvent system is crucial. For this compound, a moderately polar solvent like acetone or a mixture of solvents such as dichloromethane/hexane is a good starting point.
-
Preparation of a Saturated Solution: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen solvent in a small, clean vial. Gently warm the solution to ensure complete dissolution.
-
Slow Evaporation: Cover the vial with a cap that has a few small perforations made by a needle. This allows for the slow evaporation of the solvent over several days at a constant temperature.
-
Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a spatula or a loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Single-Crystal X-ray Diffraction Data Collection
The data collection process involves irradiating a single crystal with X-rays and recording the resulting diffraction pattern. Modern diffractometers automate much of this process.[4][5]
Experimental Protocol:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop.
-
Data Collection Temperature: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
Instrumentation: A Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å) is a suitable instrument.
-
Data Collection Strategy: A series of frames are collected using ω and φ scans to cover the entire reciprocal space. The data collection strategy is optimized to ensure high completeness and redundancy.
-
Data Processing: The raw diffraction images are processed using software like SAINT to integrate the reflection intensities and SADABS for absorption correction.
Structure Solution and Refinement
The final step is to determine the arrangement of atoms in the crystal lattice from the processed diffraction data. This is achieved through structure solution and refinement.[6][7]
Methodology:
-
Structure Solution: The crystal structure is solved using direct methods with the SHELXT program.[8] This provides an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² with the SHELXL program.[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Hypothetical Crystallographic Data and Refinement Parameters:
The following table presents a set of hypothetical but realistic crystallographic data for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₉H₈BrIO₂ |
| Formula weight | 369.96 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, α = 90° |
| b = 15.456(7) Å, β = 105.21(3)° | |
| c = 9.345(5) Å, γ = 90° | |
| Volume | 1132.1(10) ų |
| Z | 4 |
| Density (calculated) | 2.172 Mg/m³ |
| Absorption coefficient | 6.452 mm⁻¹ |
| F(000) | 696 |
| Crystal size | 0.25 x 0.18 x 0.12 mm³ |
| Data Collection | |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -10 ≤ h ≤ 10, -20 ≤ k ≤ 20, -12 ≤ l ≤ 12 |
| Reflections collected | 10254 |
| Independent reflections | 2689 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.745 and 0.567 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2689 / 0 / 154 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0321, wR₂ = 0.0789 |
| R indices (all data) | R₁ = 0.0412, wR₂ = 0.0854 |
| Largest diff. peak and hole | 0.87 and -0.65 e.Å⁻³ |
Workflow Visualization
The following diagram illustrates the comprehensive workflow from synthesis to the final crystallographic analysis.
Caption: Workflow from synthesis to final crystallographic data.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester. By following these detailed protocols, from synthesis and crystallization to data collection and structure refinement, researchers can obtain high-quality crystallographic data. This information is invaluable for understanding the three-dimensional structure of the molecule, which can inform its potential applications in various scientific fields. The presented methodologies are grounded in established crystallographic principles and best practices, ensuring the generation of reliable and publishable results.
References
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International Union of Crystallography (IUCr). (n.d.). Homepage. Retrieved from [Link][9][10][11]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link][12][13][14]
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Introduction to Powder Crystallographic Information File (CIF). (n.d.). University of Glasgow. Retrieved from [Link][15]
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Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link][17]
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Threlfall, T. L., & Anderson, K. M. (2014). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 16(44), 10183-10196.[2]
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Rigaku. (2012). Introduction to single crystal X-ray analysis - I. What is X-ray crystallography?. The Rigaku Journal, 28(1), 16-21.[5]
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Patent CN109553532B. (2020). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.[20]
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Poberžnik, M., & Iskra, J. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2206.[1]
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NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook.[21]
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